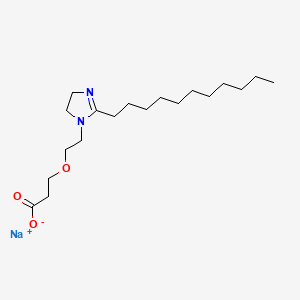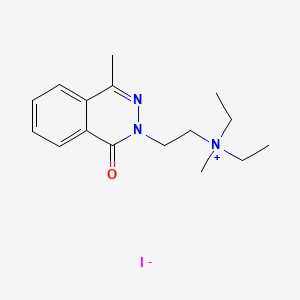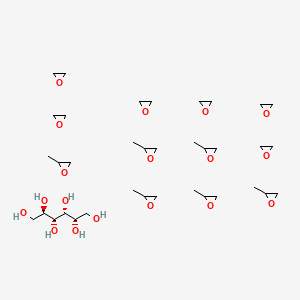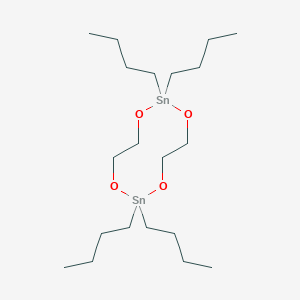
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is a heterocyclic organic compound with the molecular formula C20H44O4Sn2 It is characterized by the presence of two tin atoms within its structure, making it a unique organotin compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane typically involves the reaction of dibutyltin oxide (CAS#: 818-08-6) with ethylene glycol (CAS#: 107-21-1). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 (C}_4\text{H}_9\text{)}_2\text{SnO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_4\text{H}_9\text{SnOCH}_2\text{CH}_2\text{OSnC}_4\text{H}_9 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction could produce various organotin hydrides.
科学的研究の応用
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,1,6,6-Tetrabutyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane
- 1,4,12,15-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
- 1,4,10,13-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
Uniqueness
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is unique due to its specific structural arrangement and the presence of two tin atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
5271-60-3 |
|---|---|
分子式 |
C20H44O4Sn2 |
分子量 |
586.0 g/mol |
IUPAC名 |
2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane |
InChI |
InChI=1S/4C4H9.2C2H4O2.2Sn/c4*1-3-4-2;2*3-1-2-4;;/h4*1,3-4H2,2H3;2*1-2H2;;/q;;;;2*-2;2*+2 |
InChIキー |
BAFNLNDNPBJCKT-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(OCCO[Sn](OCCO1)(CCCC)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


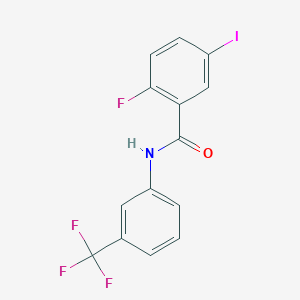
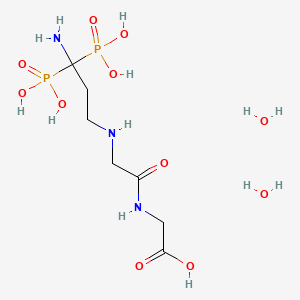
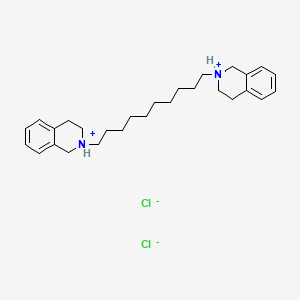
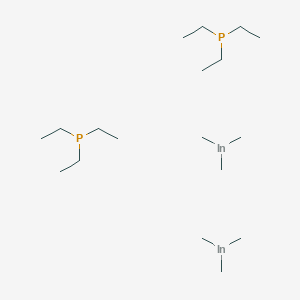
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
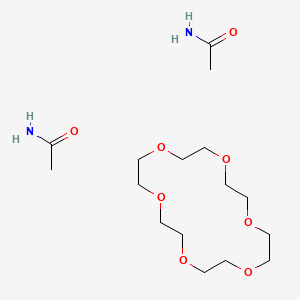
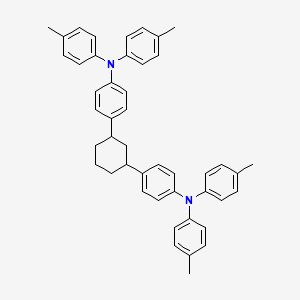
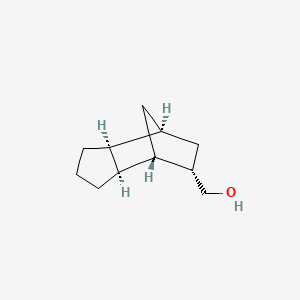
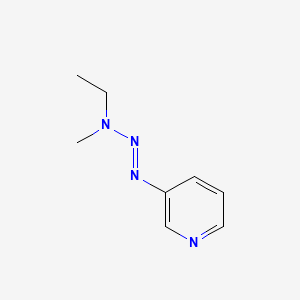
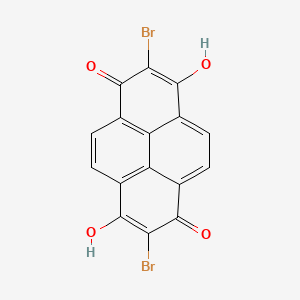
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
